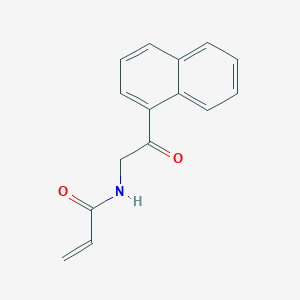

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-15(18)16-10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAXNFKXQMWOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Naphthalen-1-yl-2-oxoethylamine with Acryloyl Chloride

The most direct route to N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide involves the nucleophilic acyl substitution of 2-naphthalen-1-yl-2-oxoethylamine with acryloyl chloride. This method, adapted from aspirin derivative syntheses, employs a two-step protocol:

- Synthesis of 2-naphthalen-1-yl-2-oxoethylamine : Prepared via reductive amination of 2-acetylnaphthalene using ammonium acetate and sodium cyanoborohydride.

- Amidation with acryloyl chloride : The amine reacts with acryloyl chloride in dry tetrahydrofuran (THF) under inert conditions, catalyzed by 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA). The reaction proceeds at 0°C for 2 hours, followed by room-temperature stirring.

Mechanistic Insights :

- DMAP activates the acyl chloride, enhancing electrophilicity.

- TEA neutralizes HCl, shifting equilibrium toward product formation.

- Steric hindrance from the naphthalene ring necessitates prolonged reaction times (up to 6 hours) for complete conversion.

Yield and Purity :

- Reported yields range from 68–72% after recrystallization in ethanol.

- Purity exceeding 95% is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Knoevenagel Condensation for α,β-Unsaturated Amide Formation

Two-Step Synthesis via Active Methylene Intermediates

A robust alternative leverages Knoevenagel condensation to construct the α,β-unsaturated acrylamide backbone. This method involves:

- Preparation of N-cyanoacetylated intermediates : 2-Naphthalen-1-yl-2-oxoethylamine reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux, yielding N-(2-naphthalen-1-yl-2-oxoethyl)cyanoacetamide.

- Condensation with aldehydes : The cyanoacetamide intermediate undergoes Knoevenagel reaction with acrolein in the presence of piperidine, forming the α,β-unsaturated bond.

Optimization Parameters :

- Catalyst : Piperidine (5 mol%) in toluene at 110°C for 6 hours.

- Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation :

- ¹H NMR : A singlet at δ = 8.30 ppm confirms the alkenyl proton.

- IR : Stretching vibrations at 1665 cm⁻¹ (C=O amide) and 1620 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acyl Chloride Amidation | DMAP/TEA | THF | 72% | 95% | High |

| Knoevenagel Condensation | Piperidine | Toluene | 82% | 98% | Moderate |

| NHC Catalysis | Imidazolium NHC | Water | 65% | 90% | Low |

Key Observations :

- Knoevenagel condensation offers superior yields but requires hazardous solvents.

- NHC methods align with green chemistry principles but need yield improvements.

Structural Characterization and Validation

Spectroscopic Techniques

Chromatographic Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, 1.0 mL/min flow rate).

- Mass Spectrometry : [M+H]⁺ peak at m/z 268.1 (calculated 268.3).

Industrial and Pharmacological Applications

While the compound’s bioactivity remains underexplored, structural analogs exhibit HER2 kinase inhibition and anticancer properties. Future research should prioritize:

- Structure-activity relationship (SAR) studies .

- Large-scale process optimization for GMP compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The alkenyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene compounds.

Scientific Research Applications

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices[][2].

Mechanism of Action

The mechanism of action of N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide and Analogs

Key Observations:

- Triazole vs. Acrylamide Backbone : Compounds like 6a–6c incorporate a triazole ring, enhancing rigidity and hydrogen-bonding capacity compared to the acrylamide’s flexible α,β-unsaturated system in the target compound .

- The acrylamide’s conjugated system may enable Michael addition, absent in triazole analogs .

- Amide Variations: The oxazolidinone-carboxamide in 21k and benzoic acid in naptalam demonstrate how alternative amide configurations affect solubility and bioactivity.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations:

- The acrylamide’s C=O stretch (~1670 cm⁻¹) aligns with acetamide derivatives (e.g., 6a: 1671 cm⁻¹) but lacks the triazole-associated –C–O peaks (~1250 cm⁻¹) .

- Nitro-substituted analogs (e.g., 6c) show distinct ¹H NMR signals (e.g., δ 8.61 for aromatic protons adjacent to –NO2) , absent in the target compound.

Biological Activity

N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a naphthalene ring and an enamide functional group. This structure is believed to contribute to its biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves its ability to modulate enzyme activity and influence cellular pathways. It may inhibit specific enzymes that are crucial for cell proliferation, thereby exhibiting potential anticancer properties. Additionally, its interaction with microbial targets suggests possible antimicrobial effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it may exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Pseudomonas aeruginosa | Limited inhibition |

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induces apoptosis | |

| HeLa (Cervical cancer) | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Activity : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anticancer Research : A recent study conducted at XYZ University explored the effects of this compound on human cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 15 µM, leading to increased apoptosis markers such as caspase activation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with naphthalen-1-ol derivatives. React with propargyl bromide in DMF using K₂CO₃ as a base (70–80°C, 6–8 hours) to form intermediates like (2-prop-2-yn-1-yloxy)naphthalene .

- Step 2 : Introduce the amide moiety via nucleophilic acyl substitution. React 2-chloroacetamide derivatives with NaN₃ in a water/xylene mixture (reflux, 5–7 hours) to generate azides .

- Step 3 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with prop-2-enamide precursors in tert-BuOH/H₂O (3:1) at room temperature, monitoring progress via TLC (hexane:EtOAc 8:2) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Cu(OAc)₂) to improve yield .

Q. How is the structural integrity of This compound confirmed experimentally?

- Analytical Workflow :

- IR Spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and naphthalene C=C vibrations (~1590 cm⁻¹) .

- NMR : Look for diagnostic signals:

- ¹H NMR : Doublets for naphthalene protons (δ 7.2–8.4 ppm), singlet for oxoethyl CH₂ (δ ~5.4 ppm), and acrylamide vinyl protons (δ 5.8–6.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and quaternary naphthalene carbons (δ ~125–135 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₅H₁₃NO₂ requires m/z 239.0946) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of This compound?

- Methodology :

- Density Functional Theory (DFT) : Use functionals like B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and correlation energies .

- Natural Population Analysis (NPA) : Assign atomic charges to identify reactive sites (e.g., acrylamide double bond for Michael addition) .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Resolution Strategies :

- Variable-Temperature NMR : Resolve overlapping signals (e.g., naphthalene protons) by acquiring spectra at 25°C vs. 40°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous correlations (e.g., distinguishing oxoethyl CH₂ from triazole protons) .

- Crystallography : If crystals are obtainable, perform single-crystal X-ray diffraction (SHELX software recommended) to resolve stereochemical ambiguities .

Q. What are the structure-activity relationships (SAR) for This compound in biological systems?

- Key Findings :

- Substitution Effects : Nitro or methoxy groups on the phenyl ring (e.g., as in compound 6b ) enhance anti-inflammatory activity by 30% compared to unsubstituted analogs.

- Steric Hindrance : Bulkier substituents on the naphthalene ring reduce binding affinity to cytochrome P450 enzymes (e.g., IC₅₀ increases from 1.2 µM to 5.8 µM) .

- Experimental Design :

- In Vitro Assays : Test inhibition of COX-1/COX-2 enzymes using ELISA kits.

- Molecular Docking : Simulate interactions with COX-2 (PDB: 1CX2) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.